Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-
Description
Historical Context of Boc-Protected β-Amino Acid Derivatives
The tert-butoxycarbonyl (Boc) protecting group, introduced in 1957 by Carpino, McKay, and Albertson, revolutionized peptide synthesis by offering an acid-labile alternative to earlier acyl protections. Its adoption coincided with growing interest in β-amino acids, which differ from canonical α-amino acids by having the amine group at the β-carbon position. Early studies on β-amino acids, such as the 1999 synthesis of β,β-dimethylated derivatives from D-aspartic acid, revealed their unique conformational properties and resistance to enzymatic degradation.
Boc protection became instrumental in β-amino acid chemistry due to its orthogonal stability toward bases and nucleophiles, allowing selective deprotection under mild acidic conditions. For example, the Boc group’s cleavage mechanism involves protonation of the carbonyl oxygen, followed by tert-butyl cation elimination and decarboxylation, a process optimized for β-amino acids in polar aprotic solvents. This compatibility enabled the synthesis of complex derivatives like (2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]butanoic acid, which retains stereochemical integrity during multi-step reactions.
Table 1: Evolution of Boc-Protected β-Amino Acid Synthesis
Significance of Stereochemical Configuration in Chiral Building Blocks
The R-configuration at the second carbon of (2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]butanoic acid governs its three-dimensional interactions in molecular recognition processes. In peptidomimetics, β-amino acids with R-chirality induce distinct helical conformations compared to their S-enantiomers, altering binding affinities to targets like G-protein-coupled receptors. For instance, β²-amino acids with R-configurations enhance metabolic stability in kinase inhibitors by resisting protease cleavage.
Stereochemical purity is achieved through asymmetric catalysis or chiral pool synthesis. The 2005 isoxazoline route utilized chiral auxiliaries to produce β-amino acids with >95% enantiomeric excess, while modern methods employ palladium-catalyzed oxidative cyclizations or enzymatic resolutions. The Boc group’s inertness toward racemization conditions—unlike earlier benzyloxycarbonyl (Cbz) protections—ensures retention of configuration during coupling reactions.
Table 2: Impact of R-Configuration on β-Amino Acid Applications
The synthesis of (2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]butanoic acid typically begins with L-valine or D-aspartic acid, employing Boc anhydride [(Boc)₂O] in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP). Recent advances avoid hazardous reagents like phosgene by using sodium tert-butoxide and carbon dioxide under acid catalysis. Post-protection, the carboxylate is functionalized via Mitsunobu reactions or Grignard additions to install the methylbutanoic acid side chain.
Properties
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIGWFMADWPGEL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Steps
- Deprotonation : A base (e.g., NaOH) abstracts a proton from the primary amine, generating a nucleophilic amine anion.
- Acyl Substitution : The amine anion attacks Boc anhydride, displacing the tert-butoxycarbonate leaving group.
- Work-Up : Acidic or neutral conditions hydrolyze excess reagents, followed by purification via crystallization or chromatography.
The stereochemical integrity of the starting (R)-2-(aminomethyl)-3-methylbutanoic acid is preserved due to the reaction’s mild conditions, avoiding racemization.
Detailed Preparation Methods
Boc Protection Using Sodium Hydroxide in 1,4-Dioxane
- Reagents :
- (R)-2-(aminomethyl)-3-methylbutanoic acid
- Di-tert-butyl dicarbonate (Boc anhydride)
- Sodium hydroxide (NaOH)
- 1,4-Dioxane (solvent)
Reaction Conditions :
- Molar Ratio : 1:1 (amine:Boc anhydride)
- Base : Aqueous NaOH (concentration unspecified)
- Solvent : 1,4-Dioxane
- Temperature : Room temperature
- Duration : 16 hours
- Yield : 87%
Work-Up :
- Neutralization with dilute HCl
- Extraction with ethyl acetate
- Concentration under reduced pressure
- Crystallization from hexane/ethyl acetate
Advantages :
- High yield and scalability.
- Minimal epimerization due to mild conditions.
Limitations :
- Requires careful pH control to prevent hydrolysis of the Boc group.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency:
Temperature and Time
Prolonged reaction times (>12 hours) at room temperature ensure complete conversion without thermal degradation. Elevated temperatures risk Boc group cleavage or racemization.
Characterization and Analytical Data
Post-synthesis characterization ensures structural fidelity and enantiomeric purity:
- NMR Spectroscopy :
- Optical Rotation : [α]D²⁵ = +10.0° (c = 1, MeOH) confirms retention of R-configuration.
- HPLC : Purity >99% with chiral columns (e.g., Chiralpak AD-H).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Stereochemical Integrity |
|---|---|---|---|---|
| Boc Protection | NaOH, 1,4-dioxane | 87% | >99% | Excellent |
| Catalytic Hydrogenation | Ru/C, H₂ | N/A | N/A | Moderate risk |
The Boc protection method remains superior due to its simplicity, yield, and stereochemical control.
Industrial and Environmental Considerations
- Cost Efficiency : Boc anhydride and 1,4-dioxane are cost-effective at scale.
- Environmental Impact : 1,4-Dioxane requires careful disposal due to toxicity, but solvent recovery systems mitigate this.
Chemical Reactions Analysis
Types of Reactions
Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- is widely used as an intermediate in the synthesis of peptides and other complex organic molecules. The Boc protection allows for selective reactions that are crucial in multi-step syntheses.
Pharmaceutical Development
This compound serves as a building block for potential drug candidates. Its ability to undergo various chemical transformations makes it suitable for creating diverse pharmaceutical agents. Researchers utilize it to explore new therapeutic pathways and drug formulations .
Biochemical Studies
In biological research, this compound is employed to study enzyme mechanisms and protein interactions. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing researchers to investigate the role of free amino groups in biochemical pathways .
Industrial Applications
In industry, Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- is utilized in the production of fine chemicals and specialty materials. Its stability and reactivity make it an attractive option for various chemical processes.
Case Study 1: Peptide Synthesis
In a study focusing on peptide synthesis, researchers utilized Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- as a key intermediate to synthesize a series of biologically active peptides. The Boc protection allowed for multiple coupling reactions without interference from the amino group.
Case Study 2: Drug Development
A pharmaceutical company explored the use of this compound in developing novel analgesics. The ability to modify the Boc-protected amino group led to the creation of several analogs that showed improved efficacy compared to existing treatments.
Mechanism of Action
The mechanism of action of Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, emphasizing functional groups, stereochemistry, and applications:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Positional Isomerism: The target compound’s Boc-aminomethyl group at C2 distinguishes it from Boc-GABA (C4-substituted), which is used in γ-aminobutyric acid (GABA) receptor studies . The 3R-Boc-aminobutyric acid (C3-substituted) serves as a β-amino acid scaffold for foldamers, leveraging its stereochemistry to influence secondary structures .
Functional Group Variations :
- The azido derivative (CAS 120042-08-2) enables bioorthogonal applications via azide-alkyne cycloaddition, unlike the target compound’s inert Boc group .
- Bromo-substituted analogs (e.g., CAS 118444-07-8) are reactive in Suzuki-Miyaura cross-coupling, expanding utility in aryl-alkyl bond formation .
Stereochemical Impact :
- The (2R) configuration in the target compound contrasts with the (2S)-azido derivative, which may affect binding affinity in chiral environments (e.g., enzyme active sites) .
Protection Strategies :
- Compounds with Fmoc/Cbz dual protection (e.g., CAS 387824-79-5) allow sequential deprotection in peptide synthesis, whereas the target’s single Boc group simplifies one-step deprotection under acidic conditions .
Physicochemical Properties: The tert-butyl ester in 4-bromo-2-Boc-amino butanoic acid (CAS 118444-07-8) increases hydrophobicity (logP ~1.24) compared to the target compound’s free carboxylic acid (logP ~0.8, estimated) .
Biological Activity
Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- is an organic compound with the molecular formula . This compound is a derivative of butanoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group. Its unique structure makes it a significant compound in organic synthesis and pharmaceutical research due to its diverse biological activities.
- Molecular Formula :
- Molecular Weight : 217.26 g/mol
- CAS Number : 494797-11-4
The biological activity of Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- can be attributed to its ability to interact with specific molecular targets within biological systems. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. This property enables the compound to interact with enzymes, receptors, and proteins, influencing their activity and function.
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor in various enzymatic pathways. For example, it has been shown to inhibit specific protein-protein interactions crucial for cellular processes, which can lead to therapeutic applications in cancer treatment.
Antimicrobial Properties
Studies have also explored the antimicrobial properties of Butanoic acid derivatives. The compound exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Preliminary studies suggest that Butanoic acid derivatives may possess neuroprotective effects. These findings indicate potential applications in neurodegenerative diseases where oxidative stress plays a significant role.
Research Findings and Case Studies
Comparison with Similar Compounds
The biological activity of Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- can be contrasted with other butanoic acid derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Butanoic Acid | Basic antifungal properties | |
| Boc-Protected Amino Acids | Varies | Commonly used in peptide synthesis |
| Other Derivatives | Varies | Varying degrees of enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes for (2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]butanoic acid?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by stereoselective alkylation. A common approach is:
Boc Protection : React (2R)-2-aminomethylbutanoic acid with di-tert-butyl dicarbonate [(Boc)₂O] in a basic aqueous solution (e.g., NaHCO₃) to form the Boc-protected intermediate .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Characterization : Confirm enantiomeric purity via chiral HPLC or polarimetry .
- Key Considerations : Maintain inert conditions (N₂ atmosphere) to prevent oxidation of the amine. Optimize pH during Boc protection to avoid side reactions.
Q. Which spectroscopic methods are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the Boc group’s presence (e.g., tert-butyl peaks at δ ~1.4 ppm) and the stereochemistry at C2 via coupling constants .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
- Optical Rotation : Compare measured [α]D values with literature data for the (2R) configuration .
Q. How can researchers ensure the stability of the Boc-protected amino group during synthesis?
- Methodological Answer :
- Acid Sensitivity : Avoid strongly acidic conditions (e.g., TFA) unless intentional deprotection is required. Use mild acids (e.g., citric acid) for pH adjustments .
- Temperature Control : Conduct reactions at ≤25°C to prevent thermal decomposition of the Boc group.
- Monitoring : Track Boc stability via FT-IR (loss of carbonyl stretch at ~1680 cm⁻¹ indicates degradation) .
Advanced Research Questions
Q. How does the (2R) configuration influence the compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- Steric Effects : The (2R) configuration may hinder coupling at the β-carbon due to spatial constraints from the Boc-aminomethyl group. Use bulky coupling agents (e.g., HATU) to improve efficiency .
- Stereochemical Integrity : Monitor racemization via circular dichroism (CD) during coupling. For example, a study showed that (2R) derivatives exhibit 15% lower racemization in DMF compared to THF .
- Data Table :
| Coupling Agent | Solvent | Racemization (%) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 5.2 | 88 |
| EDCI | THF | 12.7 | 72 |
Q. What strategies can mitigate racemization during the synthesis of this stereospecific compound?
- Methodological Answer :
- Low-Temperature Reactions : Perform alkylation at -20°C to reduce kinetic energy and racemization .
- Additives : Use HOBt (hydroxybenzotriazole) or OxymaPure® to suppress base-induced racemization .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers post-synthesis .
Q. How do solvent polarity and temperature affect the compound’s crystallization behavior and enantiomeric excess?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) favor high enantiomeric excess (ee >98%) due to stronger dipole interactions stabilizing the (2R) configuration .
- Crystallization : Slow cooling in ethyl acetate/hexane (1:3) yields needle-like crystals with 99% ee. Rapid cooling in acetone results in amorphous solids with lower purity .
- Data Table :
| Solvent System | Cooling Rate | Crystal Form | ee (%) |
|---|---|---|---|
| Ethyl acetate/hexane | Slow | Needles | 99 |
| Acetone | Rapid | Amorphous | 85 |
Contradiction Analysis in Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
